molecular formula C18H16ClNO5 B1329639 Fenoxaprop-P-ethyl CAS No. 71283-80-2

Fenoxaprop-P-ethyl

Cat. No.: B1329639
CAS No.: 71283-80-2
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-LLVKDONJSA-N
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Description

Fenoxaprop-P-ethyl, chemically known as ethyl (2R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propanoate (C₁₈H₁₆ClNO₅), is a post-emergence aryloxyphenoxypropionate (APP) herbicide widely used in rice and wheat ecosystems to control grassy weeds . As the R-enantiomer of fenoxaprop-ethyl, it selectively inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to growth inhibition and eventual plant death . Its rapid degradation in soil and plants yields the metabolite fenoxaprop-P, which further contributes to herbicidal activity but dissipates quickly, minimizing residual environmental impacts .

Properties

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034598
Record name Fenoxaprop-P-ethyl
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Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71283-80-2
Record name Fenoxaprop P-ethyl
Source CAS Common Chemistry
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Record name Fenoxaprop-P-ethyl [ISO:BSI]
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Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
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Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)
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Record name (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid
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Record name FENOXAPROP-P-ETHYL
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Preparation Methods

The synthesis of Fenoxaprop-P-ethyl involves several steps:

Industrial production methods often involve the use of ion exchange resins and ultrasonic baths to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Fenoxaprop-P-ethyl undergoes various chemical reactions, including:

Common reagents include ethanol, ion exchange resins, and various solvents like acetone and ethyl acetate. Major products formed include Fenoxaprop-P and other derivatives depending on the reaction conditions .

Scientific Research Applications

Herbicidal Applications

Selective Control of Grasses
Fenoxaprop-P-ethyl is primarily employed as a post-emergence herbicide to manage annual monocotyledonous weeds. It is effective against species such as barnyard grass (Echinochloa crus-galli) and green foxtail (Setaria viridis) in crops like winter wheat and barley . Field studies have shown that this compound can significantly reduce weed biomass while maintaining crop yield, making it a valuable tool for integrated weed management strategies .

Resistance Management
Research indicates that this compound can be utilized in managing herbicide-resistant weed populations. Studies have demonstrated that certain resistant populations exhibit differential metabolism of the herbicide, leading to varying levels of susceptibility . For instance, populations with non-target-site resistance showed a significant reduction in dry weight when treated with this compound, indicating its continued relevance in resistance management programs .

Environmental Behavior

Degradation and Metabolism
this compound undergoes rapid degradation in aquatic environments, with half-lives of less than one day in water-sediment microcosms. The primary degradation product, fenoxaprop, retains herbicidal activity but exhibits enantioselective degradation patterns—specifically, the S-enantiomer degrades faster than the R-enantiomer . Understanding these degradation pathways is crucial for assessing the environmental impact of this compound and its metabolites.

Microbial Degradation
Studies have identified specific bacterial consortia capable of degrading this compound, enhancing its bioremediation potential in contaminated soils. These microbial communities can transform this compound into less harmful compounds, demonstrating a natural attenuation process that could be harnessed for environmental cleanup efforts .

Toxicological Studies

Safety Profile
Toxicity studies indicate that this compound has a relatively low acute toxicity profile compared to other herbicides. A case series involving patients with acute self-poisoning revealed minimal serious complications, suggesting that while caution is necessary, the herbicide poses a lower risk than many alternatives . Additionally, laboratory studies have shown reversible hepatic toxicity in mammals, warranting further investigation into long-term exposure effects .

Impact on Non-target Organisms
Research into the effects of this compound on non-target organisms has raised concerns regarding its potential impact on aquatic life and beneficial insects. Monitoring programs are essential to evaluate these effects and ensure safe application practices .

Case Studies and Research Findings

StudyFocusFindings
Environmental FateRapid degradation in aquatic systems; enantioselectivity observed.
Resistance MechanismsDifferent weed populations exhibit varying responses to treatment; effective against resistant strains.
Crop SafetyMinimal injury observed in various wheat classes; transient effects noted post-application.
ToxicologyLow case-fatality rates in poisoning cases; reversible hepatic effects documented.

Mechanism of Action

Fenoxaprop-P-ethyl inhibits the synthesis of fatty acids in the meristem tissues of grasses by targeting the enzyme acetyl-CoA carboxylase. This inhibition disrupts cell membrane formation, leading to the death of the targeted weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Fenoxaprop-P-ethyl is structurally and functionally distinct from safeners like fenchlorazole and experimental derivatives (e.g., compound 5o). Key physicochemical comparisons are summarized below:

Property This compound Fenchlorazole Compound 5o
LogP 3.8* 3.2 3.1
Hydrogen Bond Acceptors (HBAs) 5 4 4
Aromatic Rings (ARs) 3 2 2
Rotatable Bonds (RBs) 8 5 5

*LogP (partition coefficient) indicates higher lipophilicity for this compound compared to safeners, influencing its absorption and translocation in plants .

Mechanism of Action and Resistance Profiles

  • This compound: Inhibits ACCase, disrupting lipid biosynthesis. Resistance arises via target-site mutations (e.g., Ile-1781-Leu, Gly-2096-Ala in ACCase) or non-target-site resistance (NTSR) involving enhanced detoxification by glutathione-S-transferases (GSTs) and cytochrome P450 enzymes .
  • Clodinafop-Propargyl: Another APP herbicide with similar ACCase inhibition. Nano-formulations of clodinafop and this compound show comparable efficacy at 10-fold lower doses, suggesting improved delivery systems mitigate resistance .
  • Fenchlorazole: A safener lacking herbicidal activity. It enhances crop tolerance by upregulating detoxification pathways, contrasting with this compound’s mode of action .

Metabolic Pathways and Environmental Persistence

  • This compound: Rapidly metabolized to fenoxaprop-P in plants and soil, with a half-life of 1.5–2.36 days in wheat . GST-mediated conjugation and ABC transporter efflux are key resistance mechanisms in weeds like Alopecurus japonicus .
  • Atrazine: Unlike this compound, atrazine persists longer in soil, requiring nano-encapsulation to reduce environmental load .
  • Isoxadifen-Ethyl: A safener co-applied with this compound in rice. It accelerates herbicide detoxification in crops but inadvertently induces GST-mediated resistance in Echinochloa crus-galli .

Selectivity and Safener Interactions

  • Crop Protection: Safeners like mefenpyr-diethyl and compound 5o reduce this compound phytotoxicity in wheat by enhancing GST activity and lipid biosynthesis . For example, compound 3k (an amino acid ester conjugate) reduces rice injury by 90% compared to this compound alone .
  • Structural Specificity: Molecular docking reveals that safeners (e.g., fenchlorazole, compound 5o) bind via hydrogen bonds to detoxification enzymes, whereas this compound interacts with ACCase’s active site .

Hormesis and Low-Dose Effects

This compound exhibits hormesis at sublethal doses (1–6 g a.i. ha⁻¹), stimulating growth and seed production in Littleseed canarygrass and wild oat by 17–28%.

Biological Activity

Fenoxaprop-P-ethyl (FPE) is a selective herbicide belonging to the aryloxyphenoxypropionate class, primarily used for controlling grass weeds in various crops. Its biological activity is characterized by its mechanism of action, toxicity profiles, and resistance development in target weed species. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of FPE.

This compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts the synthesis of fatty acids, leading to impaired growth and eventual plant death. The herbicide targets both monocotyledonous and dicotyledonous plants, making it effective against a wide range of grassy weeds.

Toxicity and Safety Profile

Cytotoxicity and Genotoxicity Studies
Research has shown that FPE can exhibit cytotoxic effects at high concentrations. In vitro studies using human kidney cells (HEK293) demonstrated that while FPE did not significantly affect cell proliferation, it induced cell death at elevated concentrations. The IC50 values for FPE were reported as 392.88 mM, indicating a moderate level of cytotoxicity . Genotoxicity assays using the comet assay revealed no significant DNA damage at lower concentrations, although some studies indicated potential mutagenic effects in specific contexts .

Case Studies on Poisoning
Acute self-poisoning incidents involving FPE have been documented, indicating its relatively low toxicity compared to other herbicides. A case series reported no serious complications in patients who ingested herbicides containing FPE, with a conservative case-fatality estimate of 4.2% . Symptoms observed included altered sensorium and myocardial infarction in severe cases, highlighting the need for careful monitoring during treatment .

Resistance Development

Resistance to this compound has been documented in various weed species, notably Phalaris minor and Echinochloa colona. In Pakistan, studies found that certain biotypes of P. minor exhibited resistance with resistance indices ranging from 2.13 to 6.00 . Similarly, a Mississippi population of E. colona showed an 11-fold increase in effective dose (ED50) required for growth reduction compared to susceptible populations . These findings underscore the evolutionary pressures exerted by repeated herbicide applications.

Hormesis Effects

Interestingly, low doses of this compound have been observed to induce hormesis—where low levels of a substance stimulate growth rather than inhibit it. Studies indicated that doses as low as 6 g a.i. ha^-1 enhanced growth and seed production in Littleseed Canarygrass and Wild Oat, suggesting that sub-lethal exposures can have unexpected positive effects on certain weed species .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Aspect Findings
Mechanism Inhibition of acetyl-CoA carboxylase
Cytotoxicity (IC50) 392.88 mM (HEK293 cells)
Genotoxicity No significant DNA damage at lower concentrations; potential mutagenicity
Acute Poisoning Symptoms Altered sensorium; myocardial infarction in severe cases
Resistance Development Documented in P. minor (resistance index: 2.13-6.00) and E. colona (11-fold increase in ED50)
Hormesis Effects Low doses promote growth in certain weed species

Q & A

Q. How does fenoxaprop-P-ethyl inhibit acetyl-CoA carboxylase (ACCase) in grass weeds, and what experimental methods are used to validate this mechanism?

this compound targets ACCase, a key enzyme in fatty acid biosynthesis, by binding to its carboxyltransferase domain. To validate this mechanism:

  • RNA-seq and qPCR : Measure ACCase gene expression in resistant vs. susceptible weed populations after treatment with IC50 concentrations. Resistant populations (e.g., W21, W3, W24) show significantly less suppression of ACCase expression compared to susceptible ones (e.g., W11) .
  • Primer design : Use Primer3.0 to design ACCase-specific primers for qPCR amplification (Table 1 in ).
  • Dose-response assays : Apply log-logistic regression models to calculate GR50 values (e.g., Sigma Plot 12.0) and correlate resistance levels with ACCase gene mutations .

Q. What standardized analytical methods are recommended for quantifying this compound enantiomers in experimental formulations?

  • HPLC with chiral columns : Use a Newcrom R1 column (reverse-phase) for enantiomeric separation. This compound (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) exhibit distinct retention times, validated via UV-Vis spectra (300 nm for R-enantiomer) .
  • FT-IR spectroscopy : Confirm physical interactions (no covalent bonding) between this compound and polymer matrices (e.g., poly-3-hydroxybutyrate) by analyzing O–H stretching bands (3,200–3,500 cm⁻¹) and carboxyl group signatures (~1,600 cm⁻¹) .
  • XRD analysis : Identify anatase phase peaks (e.g., 2θ = 24.65° for this compound in chitosan nanoparticles) to confirm crystallinity in nanoformulations .

Q. How should researchers design dose-response experiments to assess this compound resistance in weed populations?

  • Field vs. lab protocols :
    • Field trials : Apply this compound at 62.1 g ai ha⁻¹ (recommended dose) and monitor weed mortality over 30–70 days post-treatment. Compare with resistant biotypes (e.g., Beckmannia syzigachne) using nonlinear regression models (log-logistic equation: y = C + (D − C)/[1 + exp(-(x/GR50)b)]) .
    • Lab assays : Treat seedlings at the 3-leaf stage with IC50 concentrations (e.g., 6.9 mg/L for wild oat) and quantify ACCase expression suppression via RNA-seq .

Advanced Research Questions

Q. What molecular techniques are critical for identifying ACCase mutations linked to this compound resistance?

  • RNA-seq and DGE profiling : Identify differentially expressed ACCase isoforms in resistant vs. susceptible populations. For example, three ACCase unigenes in wild oat showed downregulation under this compound treatment .
  • Phylogenetic analysis : Use tools like BIRCH to map mutation points (e.g., Ile-1781-Leu or Trp-2027-Cys) in ACCase sequences across resistant populations, referencing datasets like Setaria viridis RAPD profiles .
  • Cross-resistance studies : Test clodinafop-propargyl (another ACCase inhibitor) to determine if mutations confer broad-spectrum resistance .

Q. How can nanoparticle formulations enhance this compound efficacy while reducing environmental persistence?

  • Chitosan-based NPs : Synthesize nanoparticles (30–60 nm) via ionic gelation. At 10-fold lower doses (D4 = 10% of recommended dose), these NPs achieve 100% control of Phalaris minor with no detectable soil residues post-harvest .
  • SEM/XRD validation : Confirm nanoparticle morphology (porous clusters) and crystallinity (anatase phase peaks) to ensure controlled release .
  • Residue tracking : Use HPLC-MS/MS to monitor this compound and its metabolite (fenoxaprop-P) dissipation in soil (half-life = 1.50–2.36 days) and wheat plants .

Q. What experimental frameworks are needed to study multi-herbicide resistance pathways involving this compound?

  • Multi-herbicide trials : Combine this compound with safeners (e.g., isoxadifen-ethyl) or synergists (e.g., ethoxysulfuron) to assess cross-resistance patterns. Record metabolic enzyme activity (e.g., cytochrome P450) via spectrophotometry .
  • Weed demographic modeling : Use factorial RBD designs to evaluate interactions between fertility levels (e.g., 50–100% RDF) and herbicide efficacy. For example, 100% RDF + this compound (60 g ha⁻¹) increased rice grain yield by 3.63 t ha⁻¹ .
  • Anatomical studies : Compare vascular bundle structure in resistant vs. susceptible biotypes using microscopy to identify physiological adaptations (e.g., thickened cuticles) .

Data Analysis & Validation

Q. How should researchers address contradictions in ACCase expression data across studies?

  • Meta-analysis : Aggregate RNA-seq datasets (e.g., from wild oat and Alopecurus japonicus) to identify conserved resistance markers. For example, Guo (2012) found inconsistent ACCase suppression patterns across populations, suggesting epigenetic factors .
  • Sensitivity controls : Normalize qPCR data using stable reference genes (e.g., Swas in wild oat) and validate via digital gene expression (DGE) profiling .
  • Statistical rigor : Apply ANOVA to compare treatment means (e.g., LAI values in rice trials) and Tukey’s HSD post-hoc tests to resolve ambiguities in weed mortality rates .

Q. What methodologies ensure accurate quantification of this compound residues in environmental samples?

  • HPLC-MS/MS optimization : Use a C18 column with mobile phase (acetonitrile:water = 70:30) and detect residues at LOD = 0.01 mg/kg. Validate recovery rates (80–110%) in soil and wheat matrices .
  • Metabolite tracking : Monitor fenoxaprop-P (primary metabolite) degradation kinetics using first-order dissipation models. In Hubei trials, fenoxaprop-P half-life was 1.79 days in soil .
  • Quality controls : Spike samples with deuterated internal standards (e.g., this compound-d5) to correct for matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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